Cas no 1053189-53-9 ((1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate)
![(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate structure](https://fr.kuujia.com/scimg/cas/1053189-53-9x500.png)
1053189-53-9 structure
Nom du produit:(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate Propriétés chimiques et physiques
Nom et identifiant
-
- (1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate
- 1alpha,6alpha,7beta-triacetoxy-5alpha,14beta-dihydroxycassa-11,13(15)-diene-16,12-lactone
- 5alpha,14beta-dihydroxy-1alpha,6alpha,7beta-triacetoxy-11,13(15)-cassadien-16,12-olide
- [ "" ]
- Neocaesalpin O
- F92795
- AKOS040762782
- [(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho[2,1-f][1]benzofuran-1-yl] acetate
- CHEMBL2386711
- 1053189-53-9
- ((1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,11a-hexahydro-1H-naphtho(2,1-f)(1)benzofuran-1-yl) acetate
-
- Piscine à noyau: 1S/C26H34O10/c1-12(27)33-18-8-9-23(4,5)26(32)22(35-14(3)29)21(34-13(2)28)20-16(24(18,26)6)10-17-15(25(20,7)31)11-19(30)36-17/h10-11,16,18,20-22,31-32H,8-9H2,1-7H3/t16-,18-,20-,21+,22-,24-,25+,26+/m0/s1
- La clé Inchi: XKLBSFHFNUCCKY-UXYMEOMDSA-N
- Sourire: O[C@@]12[C@H]([C@@H]([C@H]3[C@@](C)(C4=CC(=O)OC4=C[C@@H]3[C@@]1(C)[C@H](CCC2(C)C)OC(C)=O)O)OC(C)=O)OC(C)=O
Propriétés calculées
- Qualité précise: 506.21500
- Masse isotopique unique: 506.21519728g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 36
- Nombre de liaisons rotatives: 6
- Complexité: 1090
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 146Ų
- Le xlogp3: 0.9
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 645.2±55.0 °C at 760 mmHg
- Point d'éclair: 211.6±25.0 °C
- Solubilité: Légèrement soluble (1,1 G / l) (25 ºC),
- Le PSA: 145.66000
- Le LogP: 1.71660
- Pression de vapeur: 0.0±4.4 mmHg at 25°C
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N24630-5 mg |
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate |
1053189-53-9 | 5mg |
¥5600.0 | 2022-04-27 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5601-5 mg |
Neocaesalpin O |
1053189-53-9 | 5mg |
¥5365.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5601-5 mg |
Neocaesalpin O |
1053189-53-9 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
A2B Chem LLC | AE23523-5mg |
Neocaesalpin O |
1053189-53-9 | 98.0% | 5mg |
$702.00 | 2024-04-20 | |
TargetMol Chemicals | TN5601-1 mL * 10 mM (in DMSO) |
Neocaesalpin O |
1053189-53-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
TargetMol Chemicals | TN5601-1 ml * 10 mm |
Neocaesalpin O |
1053189-53-9 | 1 ml * 10 mm |
¥ 6010 | 2024-07-19 | ||
TargetMol Chemicals | TN5601-5mg |
Neocaesalpin O |
1053189-53-9 | 5mg |
¥ 3940 | 2024-07-19 |
(1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate Littérature connexe
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
1053189-53-9 ((1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate) Produits connexes
- 1361572-33-9(2,6-Bis(2,6-dichlorophenyl)pyridine-4-acetonitrile)
- 1006348-53-3(2-{(1-ethyl-1H-pyrazol-4-yl)methylamino}benzoic acid)
- 1148158-67-1(5-(Methoxycarbonyl)-4-phenylthiophene-2-carboxylic acid)
- 1934532-60-1(2-amino-1,2-dimethylcyclopentan-1-ol)
- 2249018-96-8(3-[(1-Oxo-2-propen-1-yl)amino]-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide)
- 71473-35-3(2H-Pyran, 4-bromo-3,4-dihydro-)
- 2229594-42-5({1-2-(propan-2-yl)-1,3-thiazol-5-ylcyclobutyl}methanamine)
- 1804564-35-9(3-(Aminomethyl)-4,5-dimethyl-2-(trifluoromethoxy)pyridine)
- 1212868-46-6((4R)-8-CHLORO-5-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE)
- 1805155-88-7(2-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-acetic acid)
Fournisseurs recommandés
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Wuhan brilliant Technology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot

Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
